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Compound of Interest

Compound Name: 2-Phenylbenzyl bromide

Cat. No.: B010606 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Phenylbenzyl bromide, also known as 2-(bromomethyl)biphenyl (CAS No. 19853-09-9), is a

versatile bifunctional organic compound that serves as a valuable building block in synthetic

chemistry.[1] Its structure, featuring a reactive benzylic bromide connected to a biphenyl

scaffold, imparts a unique chemical reactivity that makes it a strategic intermediate in the

synthesis of complex polycyclic aromatic systems and pharmacologically relevant molecules.

The biphenyl moiety itself is a prevalent structural motif in medicinal chemistry, often utilized as

a pharmacophore or a scaffold to orient other functional groups.[2][3]

This technical guide provides a comprehensive overview of 2-Phenylbenzyl bromide, detailing

its chemical and physical properties, established synthesis protocols with mechanistic insights,

characteristic reactions, and its utility as a precursor in synthetic applications, including those

relevant to drug discovery.

Part 1: Core Properties and Identification
Correctly identifying and characterizing a chemical reagent is the foundation of reproducible

and successful research. This section details the fundamental properties of 2-Phenylbenzyl
bromide.
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2-Phenylbenzyl bromide is a dense, high-boiling liquid under standard conditions. Its

properties are summarized in the table below for quick reference.

Property Value Source

CAS Number 19853-09-9 [4]

Molecular Formula C₁₃H₁₁Br [4]

Molecular Weight 247.13 g/mol [4]

Appearance Liquid

Boiling Point 120-125 °C at 0.1 mmHg

Density 1.353 g/mL at 25 °C

Refractive Index (n20/D) 1.6280

Synonyms 2-(Bromomethyl)biphenyl

Spectroscopic Characterization
Spectroscopic analysis is essential for verifying the identity and purity of 2-Phenylbenzyl
bromide. The expected spectral features are as follows:

¹H NMR: The most characteristic signal is a singlet for the two benzylic protons of the

bromomethyl group (-CH₂Br), typically appearing in the downfield region around δ 4.5 ppm.

[5] The aromatic protons will appear as a complex multiplet further downfield, generally

between δ 7.2 and 7.6 ppm.

¹³C NMR: The carbon of the bromomethyl group is expected to resonate around δ 33 ppm.

Multiple signals will be present in the aromatic region (typically δ 127-142 ppm).

Infrared (IR) Spectroscopy: The spectrum will be dominated by peaks characteristic of the

aromatic rings, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching

vibrations in the 1475-1600 cm⁻¹ region.[6] A key, albeit weaker, C-Br stretching vibration is

expected in the fingerprint region, typically between 500-600 cm⁻¹.
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Mass Spectrometry (MS): The electron ionization (EI) mass spectrum will show a

characteristic isotopic pattern for a monobrominated compound, with two molecular ion

peaks (M⁺ and M+2) of nearly equal intensity due to the natural abundance of the ⁷⁹Br and

⁸¹Br isotopes.[7] A prominent fragment corresponds to the loss of the bromine radical (M-Br)

to form the stable 2-phenylbenzyl cation at m/z 167.

Part 2: Synthesis and Mechanism
The most common and efficient method for synthesizing 2-Phenylbenzyl bromide is through

the free-radical bromination of its hydrocarbon precursor, 2-methylbiphenyl. This transformation

is a classic example of the Wohl-Ziegler reaction.[8][9][10]

Wohl-Ziegler Bromination: The Core Reaction
The Wohl-Ziegler reaction facilitates the selective bromination of allylic and benzylic positions.

[8][9][11] The reaction employs N-Bromosuccinimide (NBS) as the bromine source and a

radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a non-polar

solvent like carbon tetrachloride (CCl₄).[9]

The key to the reaction's selectivity is maintaining a very low concentration of molecular

bromine (Br₂) in the reaction mixture.[12][13] This low concentration is achieved by the in-situ

generation of Br₂ from the reaction of NBS with trace amounts of HBr. This condition favors the

radical substitution pathway at the benzylic position over ionic addition reactions to the

aromatic ring.
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Caption: Mechanism of the Wohl-Ziegler Bromination.

Detailed Experimental Protocol: Synthesis of 2-
Phenylbenzyl bromide
This protocol is a representative procedure for the benzylic bromination of 2-methylbiphenyl.

Materials:

2-Methylbiphenyl

N-Bromosuccinimide (NBS), recrystallized from water
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Azobisisobutyronitrile (AIBN)

Carbon tetrachloride (CCl₄), anhydrous

Saturated sodium bicarbonate solution

Saturated sodium chloride solution (brine)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer,

dissolve 2-methylbiphenyl (1 equivalent) in anhydrous CCl₄.

Reagent Addition: Add NBS (1.1 equivalents) and a catalytic amount of AIBN (0.02

equivalents) to the solution.

Reaction: Heat the mixture to reflux (approx. 77 °C) with vigorous stirring. The reaction can

be initiated using a heat lamp. The reaction is complete when the dense NBS has been

consumed and the lighter succinimide floats at the surface. Monitor the reaction progress by

TLC or GC-MS.

Workup: Cool the reaction mixture to room temperature. Filter the solid succinimide and

wash it with a small amount of CCl₄.

Quenching: Transfer the filtrate to a separatory funnel and wash sequentially with saturated

sodium bicarbonate solution, water, and brine.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: The crude product is often of sufficient purity for subsequent steps. If necessary,

it can be further purified by vacuum distillation.

Part 3: Chemical Reactivity and Synthetic Utility
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The synthetic utility of 2-Phenylbenzyl bromide stems from the reactivity of the benzylic

bromide, which makes it an excellent electrophile for a variety of nucleophilic substitution

reactions.

Duality of Mechanism: Sₙ1 and Sₙ2 Pathways
2-Phenylbenzyl bromide, as a primary benzylic halide, can react via both Sₙ1 and Sₙ2

mechanisms, depending on the reaction conditions. This dual reactivity is a cornerstone of its

versatility.

Sₙ2 Reaction: With strong, sterically unhindered nucleophiles in polar aprotic solvents, the

Sₙ2 pathway is favored. The nucleophile attacks the electrophilic carbon in a concerted step,

displacing the bromide ion.

Sₙ1 Reaction: In the presence of weak nucleophiles and polar protic solvents, the Sₙ1

mechanism can dominate. The departure of the bromide ion is the rate-determining step,

forming a primary benzylic carbocation. This carbocation is significantly stabilized by

resonance, with the positive charge delocalized across the adjacent phenyl ring, making the

Sₙ1 pathway accessible despite the primary nature of the halide.

Caption: Competing Sₙ1 and Sₙ2 reaction pathways.

Key Application: Intramolecular Cyclization to 9H-
Fluorene
A powerful application of 2-Phenylbenzyl bromide is its use as a precursor for the synthesis of

the 9H-fluorene core. This is typically achieved via an intramolecular Friedel-Crafts-type

alkylation reaction, promoted by a Lewis acid catalyst.

2-Phenylbenzyl bromide Carbocation Intermediate
Lewis Acid (e.g., AlCl₃)
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Caption: Synthesis of 9H-fluorene from 2-Phenylbenzyl bromide.
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Detailed Protocol: Synthesis of 9H-Fluorene

Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen), add a solution of 2-
Phenylbenzyl bromide (1 equivalent) in a suitable anhydrous solvent (e.g.,

dichloromethane or carbon disulfide).

Catalyst Addition: Cool the solution in an ice bath and add a Lewis acid catalyst, such as

aluminum chloride (AlCl₃) (1.1 equivalents), portion-wise.

Reaction: Stir the mixture at 0 °C and then allow it to warm to room temperature. The

reaction proceeds with the evolution of HBr gas. Monitor the reaction's completion using

TLC.

Workup: Carefully quench the reaction by pouring it over crushed ice and dilute HCl.

Extraction: Separate the organic layer, and extract the aqueous layer with the solvent.

Combine the organic layers.

Purification: Wash the combined organic layers with water and brine, dry over anhydrous

MgSO₄, and concentrate under reduced pressure. The crude 9H-fluorene can be purified by

recrystallization (e.g., from ethanol) or column chromatography.

Part 4: Relevance in Drug Development
The biphenylmethyl bromide scaffold is a cornerstone in the synthesis of numerous

pharmaceutical agents. While direct applications of the 2-phenyl isomer are less documented

in marketed drugs compared to its 4-substituted isomers, its synthetic utility is exemplified by

the synthesis of the sartan class of antihypertensive drugs.

The Sartan Case Study: A Structural Analogy
The synthesis of angiotensin II receptor blockers like Losartan, Valsartan, and Irbesartan

heavily relies on a key intermediate, 4'-(bromomethyl)-2'-cyanobiphenyl.[14][15] This molecule

shares the same core scaffold as 2-Phenylbenzyl bromide. The synthesis involves the

alkylation of a heterocyclic core (an imidazole derivative) with the bromomethylbiphenyl

intermediate.[14][16] This step highlights the critical role of the reactive benzylic bromide in

forging the final complex drug molecule. The principles of this alkylation are directly translatable
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to reactions involving 2-Phenylbenzyl bromide, demonstrating its potential for creating diverse

molecular architectures for drug discovery campaigns.

Part 5: Safety and Handling
As a senior scientist, ensuring laboratory safety is paramount. 2-Phenylbenzyl bromide is a

corrosive and hazardous chemical that requires careful handling.

Hazard Profile
GHS Classification: Skin Corrosion/Irritation (Category 1B), Serious Eye Damage (Category

1).

Hazard Statements: H314 - Causes severe skin burns and eye damage.

Signal Word: Danger.

Handling and Storage
Personal Protective Equipment (PPE): Always handle this compound inside a chemical fume

hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile),

and chemical safety goggles along with a face shield.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from

incompatible materials such as strong oxidizing agents and bases.

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Toxicology and Environmental Fate
Specific LD50 data for 2-Phenylbenzyl bromide is not readily available.[17] However, as a

halogenated aromatic compound, it should be handled with the assumption of potential toxicity

and persistence. Such compounds can be resistant to biodegradation and may accumulate in

the environment.[18] All measures should be taken to prevent its release into the environment.

Conclusion
2-Phenylbenzyl bromide is a reagent of significant value in organic synthesis. Its well-defined

properties, accessible synthesis via the Wohl-Ziegler reaction, and versatile reactivity through
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dual Sₙ1/Sₙ2 pathways make it an important tool for chemists. Its utility in constructing complex

frameworks, such as the 9H-fluorene core, and its structural relationship to key intermediates in

major pharmaceutical products like the sartans, underscore its importance for researchers in

both academic and industrial settings. Adherence to strict safety protocols is essential when

handling this corrosive and reactive compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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